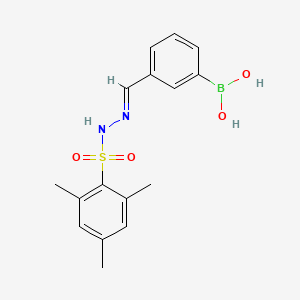
3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid
Descripción general
Descripción
3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid is an organic compound that has gained significant attention in scientific research due to its unique properties. It is a boronic acid derivative that has been used in various chemical reactions, particularly in the field of organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : Research has explored the synthesis of 3-methyl pyrazolone derivatives, which are structurally related to 3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid, through methods such as conventional heating and microwave irradiation. These compounds exhibit significant antimicrobial effects (Pareek, Joseph, & Seth, 2015).
- Crystal Structures : Research into the synthesis of highly biologically active bisbenzoxaboroles and their phenylboronic acids analogs has been conducted, revealing unique molecular architectures (Adamczyk-Woźniak et al., 2013).
Catalytic Applications
- Catalysis in Organic Synthesis : Phenylboronic acid, a closely related compound, has been used as a non-toxic catalyst for the synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages such as operational simplicity and environmental friendliness (Nemouchi, Boulcina, Carboni, & Debache, 2012).
- Dehydrative Condensation Catalysis : 2,4-Bis(trifluoromethyl)phenylboronic acid, which shares structural similarities, has been used as a catalyst in dehydrative amidation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).
Drug Delivery and Biomedical Applications
- Drug Delivery Systems : Phenylboronic acid-functionalized polymeric micelles, which are structurally related, have shown potential in targeted drug delivery to cancer cells (Zhang et al., 2013).
- Glucose-Responsive Materials : Phenylboronic acid-based glucose-responsive materials have been widely studied for applications in insulin delivery, highlighting the potential of structurally similar compounds in drug delivery (Ma & Shi, 2014).
Analytical Chemistry
- Saccharide Detection : Modified phenylboronic acids have been used in reactive desorption electrospray ionization for the detection of saccharides, indicating the utility of similar compounds in analytical chemistry (Zhang & Chen, 2010).
Propiedades
IUPAC Name |
[3-[(E)-[(2,4,6-trimethylphenyl)sulfonylhydrazinylidene]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O4S/c1-11-7-12(2)16(13(3)8-11)24(22,23)19-18-10-14-5-4-6-15(9-14)17(20)21/h4-10,19-21H,1-3H3/b18-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCIYFHRILXDLV-VCHYOVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=NNS(=O)(=O)C2=C(C=C(C=C2C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=CC=C1)/C=N/NS(=O)(=O)C2=C(C=C(C=C2C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



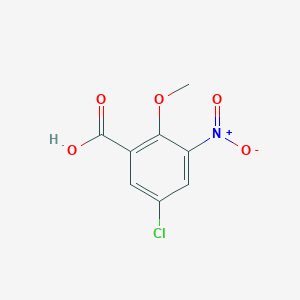
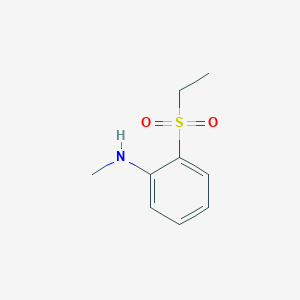

![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)
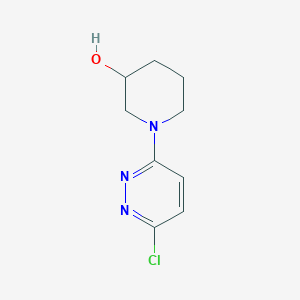
![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)
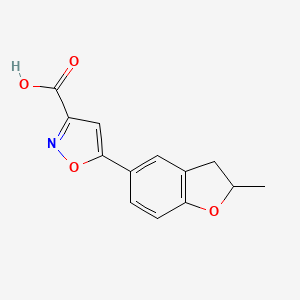
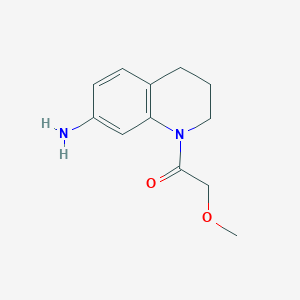
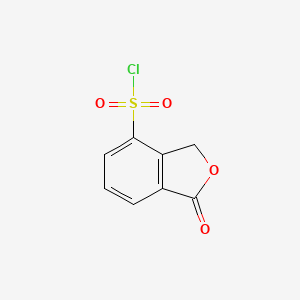
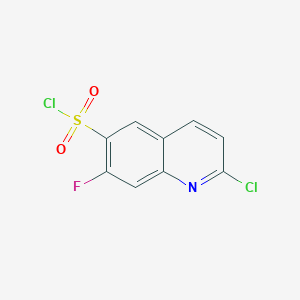
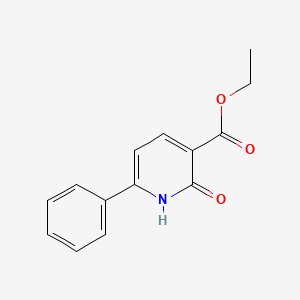
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
![4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1418334.png)
![3-Phenyl-2-[2-(phenylcarbonylamino)acetyloxy]propanoic acid, sodium salt](/img/structure/B1418336.png)